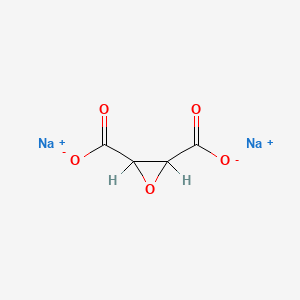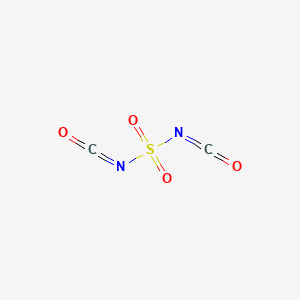
Epoxisuccinato disódico
Descripción general
Descripción
Disodium epoxysuccinate (DES) is a chemical compound with the molecular formula C4H4Na2O4. It is a white, crystalline solid with a melting point of 135-140 °C. DES is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used in laboratory experiments as a reagent for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Síntesis de ácido tartárico
El epoxisuccinato disódico se utiliza en la síntesis de ácido tartárico mediante la acción de las hidrolasas de cis-epoxisuccinato (CESH). Estas enzimas catalizan la hidrólisis del ácido cis-epoxisuccínico para formar ácido D(-)-tartárico o ácido L(+)-tartárico, que son valiosos en varias industrias, incluidas la farmacéutica, alimentaria y de bebidas .
Biocatálisis
El compuesto sirve como sustrato para las epoxihidrolasas microbianas, que se utilizan como biocatalizadores para producir epóxidos enantioméricamente puros. Estos son sintones cruciales en química orgánica y farmacéutica para generar compuestos quirales ópticamente activos con altos rendimientos y selectividades .
Constructores de detergentes
El this compound es un ingrediente clave en la síntesis de copolímeros biodegradables utilizados como constructores de detergentes no fosfóricos. Estos constructores exhiben una alta capacidad de quelación de iones calcio, capacidad de dispersión y capacidad tampón, lo que los convierte en alternativas ecológicas a los fosfatos tradicionales .
Aplicaciones ambientales
La biodegradabilidad de los copolímeros hechos con this compound es particularmente notable. No contribuyen a la eutrofización, que es una preocupación ambiental significativa con algunos constructores de detergentes no biodegradables .
Polimerización
Actúa como reactivo en procesos de polimerización aniónica de apertura de anillo. Esta aplicación es esencial para crear nuevos materiales poliméricos con usos potenciales en diversos campos, incluidos los dispositivos médicos, el envasado y los textiles .
Síntesis orgánica
El this compound se utiliza en la síntesis orgánica como un reactivo que facilita diversas reacciones. Su papel en la síntesis de moléculas orgánicas complejas es fundamental para los avances en el desarrollo de fármacos y otras iniciativas científicas.
Mecanismo De Acción
Target of Action
Disodium epoxysuccinate primarily targets cis-epoxysuccinate hydrolases (CESHs) . These enzymes belong to the family of epoxide hydrolases and are found in various microorganisms . They play a crucial role in catalyzing the hydrolysis of cis-epoxysuccinic acid to form tartaric acid .
Mode of Action
Disodium epoxysuccinate interacts with its target, the cis-epoxysuccinate hydrolase, through a two-step catalytic mechanism . This mechanism involves an Asp-His-Asp catalytic triad . Ten residues, namely H34, D104, R105, R108, D128, Y147, H149, W150, Y211, and H272, have been identified as critical for its catalysis .
Biochemical Pathways
The biochemical pathway affected by disodium epoxysuccinate involves the conversion of cis-epoxysuccinic acid to tartaric acid . This conversion is catalyzed by cis-epoxysuccinate hydrolases, which determine the stereospecificity of tartaric acid .
Result of Action
The action of disodium epoxysuccinate results in the production of tartaric acid . Tartaric acid has three optically active isomers: L(+)-TA, D(-)-TA, and meso-TA . The specific isomer produced depends on the type of cis-epoxysuccinate hydrolase involved in the reaction .
Action Environment
The optimal conditions for the action of cis-epoxysuccinate hydrolase, the primary target of disodium epoxysuccinate, are 45°C and pH 9.0 . The enzyme’s activity is strongly inhibited by Zn 2+, Mn 2+, and SDS . These factors can significantly influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
disodium;oxirane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOBCDRJMPBXQP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3272-11-5 (Parent) | |
| Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040618186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9068241 | |
| Record name | Disodium epoxysuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40618-18-6, 109578-44-1 | |
| Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040618186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium epoxysuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium epoxysuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-OXIRANEDICARBOXYLIC ACID, DISODIUM SALT, HOMOPOLYMER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Bicyclo[4.1.0]hept-4-ene-3-methanol, 4,7,7-trimethyl-](/img/structure/B1614910.png)



